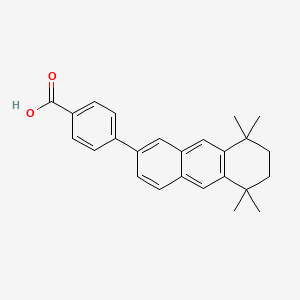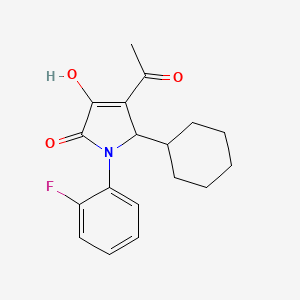![molecular formula C23H15FN2O3S B1663232 4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate CAS No. 844459-93-4](/img/structure/B1663232.png)
4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the family of oxadiazole derivatives that have been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
Computational and Pharmacological Potential
- Computational and Pharmacological Evaluation : Research has demonstrated the potential of 1,3,4-oxadiazole derivatives, including those related to the compound of interest, in various pharmacological domains. These derivatives have been computationally modeled and evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. Such studies provide foundational insights into the potential medical applications of these compounds (Faheem, 2018).
Anticancer Properties
- Anticancer Evaluation : Investigations into 1,3,4-oxadiazole derivatives, closely related to the specified compound, have shown promising results in anticancer activities. These compounds were synthesized and evaluated using various techniques, demonstrating moderate activity against breast cancer cell lines (Salahuddin et al., 2014).
Anticonvulsant Activity
- Anticonvulsant Pharmacophoric Model : A series of novel 1,3,4-oxadiazole derivatives were designed and synthesized based on a pharmacophoric model for anticonvulsant activity. These compounds showed significant potential in this area, providing a pathway for further research into related compounds for treating convulsive disorders (Rajak et al., 2010).
Optical and Thermal Properties
- Optical and Thermal Properties Study : Research into novel heterocyclic compounds, including those similar to 4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate, has focused on their optical and thermal properties. These studies are crucial for understanding the practical applications of such compounds in various fields (Shruthi et al., 2019).
Synthesis and Characterization
- Physical Properties of Novel Derivatives : The synthesis of novel 1,3,4-oxadiazole derivatives and their physical properties have been extensively studied. Such research is vital for understanding the compound's chemical behavior and potential applications (Alrazzak, 2018).
Copolymer Synthesis
- New Copoly(arylene ether)s : Research into copolymers containing naphthalene or 1,3,4-oxadiazole units has provided valuable insights into the synthesis and characterization of materials with potentially unique properties. Such studies expand the understanding of polymeric materials and their applications (Bottino et al., 2003).
Propriétés
Numéro CAS |
844459-93-4 |
|---|---|
Nom du produit |
4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate |
Formule moléculaire |
C23H15FN2O3S |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate |
InChI |
InChI=1S/C23H15FN2O3S/c24-18-12-10-17(11-13-18)22(27)28-14-3-4-15-30-23-26-25-21(29-23)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-13H,14-15H2 |
Clé InChI |
BZGQMGJZXODGJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)F |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)F |
Synonymes |
4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl4-fluorobenzoate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



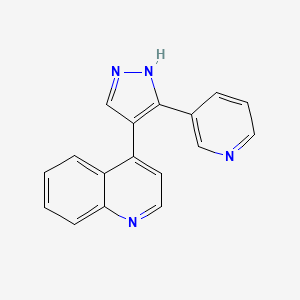
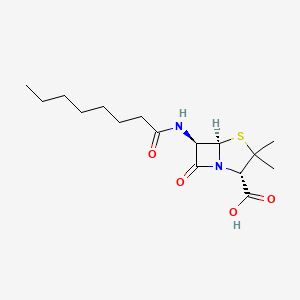
![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)
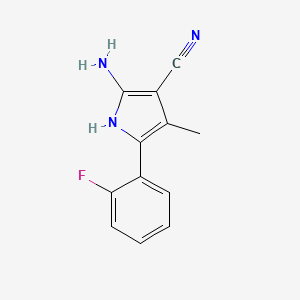
![9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1663157.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole](/img/structure/B1663158.png)
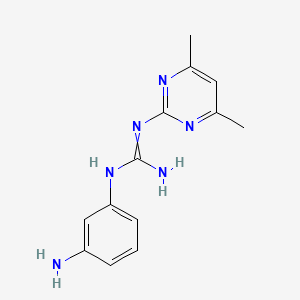
![2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B1663160.png)
![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)
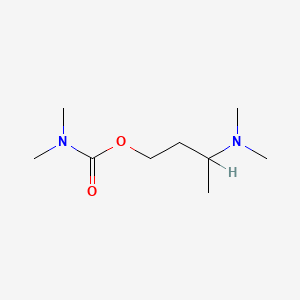
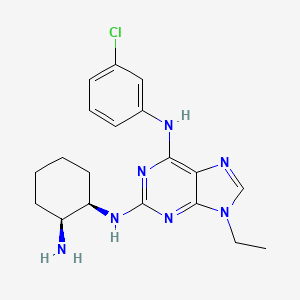
![4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid](/img/structure/B1663166.png)
